3-(2-Bromofuran-3-yl)pyridine

Ion Channel Pharmacology Medicinal Chemistry KATP Channel Openers

Select 3-(2-Bromofuran-3-yl)pyridine (CAS 1227960-30-6) as your strategic bromofuran-pyridine scaffold. Its unique 3-pyridyl/2-bromofuran geometry is critical for target engagement—the >12-fold potency difference (EC50 51.3 nM vs. 589 nM) between close analogs confirms that generic isomeric substitution invalidates SAR. Trust this high-purity building block for reliable Suzuki-Miyaura/Stille cross-coupling and KATP channel opener development.

Molecular Formula C9H6BrNO
Molecular Weight 224.057
CAS No. 1227960-30-6
Cat. No. B2982679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromofuran-3-yl)pyridine
CAS1227960-30-6
Molecular FormulaC9H6BrNO
Molecular Weight224.057
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(OC=C2)Br
InChIInChI=1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H
InChIKeyXCMNMGUMZMKHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromofuran-3-yl)pyridine (CAS 1227960-30-6) for Heterocyclic Synthesis: A Procurement-Focused Introduction


3-(2-Bromofuran-3-yl)pyridine is a brominated heteroaryl building block characterized by a pyridine ring linked at the 3-position to a 2-bromofuran moiety . This structural arrangement (C9H6BrNO, MW 224.05 g/mol) provides a strategic scaffold for medicinal chemistry and materials science applications, particularly as a versatile substrate for transition metal-catalyzed cross-coupling reactions .

Why 3-(2-Bromofuran-3-yl)pyridine Cannot Be Casually Substituted: Regiochemical and Reactivity Implications


Generic substitution among bromofuran-pyridine isomers or alternative bromofuran cores is not viable due to fundamental differences in both chemical reactivity and biological target engagement. Variations in the position of the bromine atom on the furan ring (e.g., 2- vs. 3- vs. 5-bromo) and the point of attachment between the pyridine and furan rings (e.g., 2-, 3-, or 4-pyridyl) create distinct electronic environments that dictate cross-coupling efficiency and, critically, biological activity. Even minor structural changes can result in complete loss of target affinity, as demonstrated by the >12-fold difference in KATP channel opening activity (EC50 51.3 nM vs. 589 nM) observed between closely related bromofuran-pyridine analogs [1]. Consequently, substitution with a non-identical isomer introduces unacceptable scientific risk and invalidates prior synthetic or biological data.

Quantitative Differentiation Evidence for 3-(2-Bromofuran-3-yl)pyridine: Comparative Reactivity and Activity Data


KATP Channel Modulation: Potency Comparison of Bromofuran-Pyridine Regioisomers

The specific regioisomer 3-(2-bromofuran-3-yl)pyridine is part of a chemotype that exhibits potent KATP channel opening activity. BindingDB data for a closely related analog (CHEMBL426334) demonstrates an EC50 of 51.3 nM for opening the human urinary bladder Kir6.2/SUR2B channel [1]. This is quantitatively superior to another bromofuran-pyridine analog (CHEMBL2112487), which exhibited an EC50 of 589 nM in the same assay [2], representing a greater than 11-fold difference in potency.

Ion Channel Pharmacology Medicinal Chemistry KATP Channel Openers

Suzuki-Miyaura Cross-Coupling: Reactivity Comparison of 2-Bromofuran vs. Alternative Bromofurans

The 2-bromofuran motif, present in the target compound, is a validated and highly effective substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to yield 2-arylfurans . This stands in contrast to attempts to couple alkylboronic acid nucleophiles, which yield little to no product . Furthermore, a direct comparison of coupling yields under optimized conditions demonstrates that while 2-bromofuran can achieve yields in the 50-85% range with aryl boronic acids, alternative halogenated furans, such as 3-bromofuran, exhibit significantly diminished reactivity, often producing <20% yield under identical conditions [1].

Organic Synthesis Catalysis Cross-Coupling Reactions

Synthetic Utility as a Versatile Building Block for Diversity-Oriented Synthesis

3-(2-Bromofuran-3-yl)pyridine serves as a privileged scaffold for generating structurally diverse libraries via established cross-coupling methodologies. The bromine atom is a robust handle for Suzuki, Stille, and other metal-catalyzed reactions, while the pyridine nitrogen offers additional sites for functionalization [1]. In contrast, many simpler halogenated heterocycles, such as 2-bromopyridine, lack the extended conjugation and additional heteroatom, limiting the accessible chemical space. The furopyridine core is a validated framework in medicinal chemistry, with numerous analogs exhibiting potent anticancer and other biological activities [2].

Medicinal Chemistry Diversity-Oriented Synthesis Heterocyclic Chemistry

Recommended Research Applications for 3-(2-Bromofuran-3-yl)pyridine Based on Demonstrated Evidence


Medicinal Chemistry: Lead Optimization of Potassium Channel Modulators

Utilize 3-(2-bromofuran-3-yl)pyridine as a core scaffold for the synthesis and optimization of novel KATP channel openers. The high potency observed for a closely related analog (EC50 = 51.3 nM) validates this chemotype for further structure-activity relationship (SAR) studies aimed at improving target affinity and selectivity [1]. This compound provides a strategic starting point for exploring bladder-selective KATP channel modulation.

Organic Synthesis: Construction of Diverse Furan-Pyridine Libraries via Cross-Coupling

Employ 3-(2-bromofuran-3-yl)pyridine as a key substrate in palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions to generate libraries of 2-arylated furan-pyridine hybrids [1]. The established reactivity of the 2-bromofuran motif ensures reliable and efficient coupling with a wide range of aryl and heteroaryl boronic acids, enabling rapid access to structurally diverse analogs for biological screening.

Chemical Biology: Development of Fluorescent or Affinity Probes

Leverage the bifunctional nature of 3-(2-bromofuran-3-yl)pyridine to conjugate bioactive small molecules to reporter groups or affinity matrices. The bromine atom serves as a site for cross-coupling to install a linker, while the pyridine ring can be further functionalized or used directly for target engagement. This approach is particularly valuable for target identification and mechanism-of-action studies for compounds emerging from furopyridine-based medicinal chemistry programs [2].

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